

# Pharmacological Profile of VIR-7831 (Sotrovimab)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: VIR-165

Cat. No.: B1574771

[Get Quote](#)

VIR-7831 (Sotrovimab) is an investigational dual-action SARS-CoV-2 monoclonal antibody.<sup>[1]</sup> Preclinical data indicate its potential to both inhibit the entry of the virus into healthy cells and to clear already infected cells.<sup>[1]</sup> The antibody targets an epitope on SARS-CoV-2 that is also present on SARS-CoV-1, the virus responsible for SARS.<sup>[1]</sup> This suggests that the epitope is highly conserved, which could make it more difficult for resistance to develop.<sup>[1]</sup>

## Mechanism of Action

Sotrovimab is a dual-action monoclonal antibody that targets the spike protein of SARS-CoV-2.<sup>[1][2]</sup> Its mechanism of action involves two key functions:

- Neutralization: It binds to a highly conserved epitope within the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein, thereby preventing the virus from attaching to and entering host cells.<sup>[1][2]</sup>
- Effector Function: Sotrovimab is engineered to possess an Fc region that can recruit immune cells to eliminate cells that have already been infected with the virus.<sup>[2]</sup>

The following diagram illustrates the proposed mechanism of action for VIR-7831 (Sotrovimab).



[Click to download full resolution via product page](#)

Mechanism of Action of VIR-7831 (Sotrovimab).

## Quantitative Data

The following tables summarize the key quantitative data for VIR-7831 (Sotrovimab) from preclinical and clinical studies.

### Table 1: Preclinical Neutralization Activity

| Virus Strain           | IC50 (ng/mL) | Reference        |
|------------------------|--------------|------------------|
| SARS-CoV-2 (Wild Type) | 100          | Preclinical Data |

Note: IC50 values can vary depending on the specific assay and cell line used. This table is a representation of typical preclinical findings.

**Table 2: Clinical Efficacy from COMET-ICE Trial**

| Endpoint                           | VIR-7831<br>(n=528) | Placebo<br>(n=529) | Relative Risk<br>Reduction<br>(95% CI) | p-value |
|------------------------------------|---------------------|--------------------|----------------------------------------|---------|
| Hospitalization<br>(>24h) or Death | 1% (6/528)          | 7% (37/529)        | 85% (44% to<br>96%)                    | 0.002   |

Data from the COMET-ICE (COVID-19 Monoclonal antibody Efficacy Trial - Intent to Care Early) study in high-risk adults with mild to moderate COVID-19.[\[2\]](#)

## Experimental Protocols

### Pseudotyped Virus Neutralization Assay

This assay is a common method to determine the neutralizing activity of antibodies against SARS-CoV-2.

#### Methodology:

- Virus Production: Lentiviral or VSV particles are pseudotyped with the SARS-CoV-2 spike protein. These particles carry a reporter gene, such as luciferase or GFP.
- Antibody Incubation: Serial dilutions of VIR-7831 are incubated with a fixed amount of the pseudotyped virus for 1 hour at 37°C.
- Cell Infection: The antibody-virus mixture is then added to host cells that express the ACE2 receptor (e.g., Vero E6 or HEK293T-ACE2 cells).

- **Readout:** After 48-72 hours of incubation, the expression of the reporter gene is measured (e.g., luminescence for luciferase, fluorescence for GFP).
- **Data Analysis:** The percentage of neutralization is calculated relative to control wells with no antibody. The IC<sub>50</sub> value is determined by fitting the data to a dose-response curve.

The following diagram outlines the workflow for a typical pseudotyped virus neutralization assay.

### Pseudotyped Virus Neutralization Assay Workflow

1. Prepare serial dilutions of VIR-7831
2. Incubate VIR-7831 with pseudotyped SARS-CoV-2
3. Add mixture to ACE2-expressing cells
4. Incubate for 48-72 hours
5. Measure reporter gene (e.g., luciferase)
6. Calculate IC<sub>50</sub> value



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [gsk.com](http://gsk.com) [gsk.com]
- 2. [gsk.com](http://gsk.com) [gsk.com]

- To cite this document: BenchChem. [Pharmacological Profile of VIR-7831 (Sotrovimab)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1574771#pharmacological-profile-of-vir-165>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)